Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a cyano group (-CN), a tetrahydropyridin ring, a sulfanyl group (-SH), an acetate group (-COOCH3), and a 4-hydroxy-3-methoxyphenyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including cyanoacetylation, ring formation, and sulfanylation . Cyanoacetylation of amines is a well-studied reaction and can be used to introduce the cyano group . The tetrahydropyridin ring might be formed through a cyclization reaction .Chemical Reactions Analysis
The compound contains several reactive groups that could participate in various chemical reactions. For example, the cyano group can undergo reactions such as reduction and addition . The tetrahydropyridin ring might also undergo reactions such as ring-opening .Scientific Research Applications
Transformations in Acid Catalysis
Research reveals unexpected transformations of methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate under acid catalysis, leading to derivatives of 5,6-dihydropyridin-2(1H)-one and 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine. These transformations are triggered by hydration of 5,6-dihydropyridine at the C=N bond combined with the elimination of a methyl 2-sulfanylacetate molecule. A notable process involves the addition of methyl 2-sulfanylacetate to a second 5,6-dihydropyridine molecule at the C3=C4 bond, followed by methanol molecule elimination and thiazole ring closure (Nedolya, Tarasova, Albanov, & Trofimov, 2018).
Synthesis of Precursors to 3-Thienylmalonic Acid
A novel synthesis method for methyl 2-cyano-2-(3-thienyl)acetate, a pharmaceutical intermediate, has been developed. This process involves treating methyl 2-cyano-2-(3-tetra-hydrothienylidene)acetate with sulfuryl chloride, followed by dehydrohalogenation with pyridine. The resultant product is a precursor to 3-thienylmalonic acid, showcasing its significance in pharmaceutical synthesis (Raynolds, 1984).
Antimicrobial Activities of Thiazole Derivatives
Research into the synthesis of thiazole and its fused derivatives highlights their antimicrobial activities. The study focused on derivatives synthesized from the reaction of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents, yielding compounds with significant antimicrobial activities against bacteria such as Escherichia coli and Xanthomonas citri, as well as fungi including Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. This underscores the potential of these compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Enantioselective Kinetic Resolution
A study on the enantioselective kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates revealed the potential of using lipase for the kinetic resolution of biologically active esters. This research demonstrates the activation group's novel approach, facilitating enzymatic hydrolysis and offering a new method for the kinetic resolution of racemic 1,4-dihydropyridines, with implications for pharmaceutical synthesis (Andzans, Krauze, Adlere, Krasnova, & Duburs, 2013).
Electrochemical Behavior in Protic Medium
The electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines was explored, showing the reduction process leads to different products based on the medium's acidity. This study provides insights into the electrochemical properties of dihydropyridines, which could influence the design of new compounds with specific electrochemical characteristics (David, Hurvois, Tallec, & Toupet, 1995).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-13-5-9(3-4-12(13)19)10-6-14(20)18-16(11(10)7-17)24-8-15(21)23-2/h3-5,10,19H,6,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNHUYZMDJJYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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